Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a difluorophenyl group, and an azetidine ring with a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino alcohols under acidic conditions. The difluorophenyl group is then introduced through a substitution reaction, and the tert-butyl group is added using tert-butylating agents.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is being investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (3,4-difluorophenyl)carbamate: This compound shares a similar difluorophenyl group but lacks the azetidine ring.
Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound has a bromo group in addition to the difluorophenyl group.
Uniqueness: Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its azetidine ring, which provides distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for a wider range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-5-4-9(15)6-11(10)16/h4-6,19H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVHVARAUOJCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.